molecular formula C15H18O5 B5847361 2-Tert-butyl-2-methyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione

2-Tert-butyl-2-methyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione

Cat. No.: B5847361
M. Wt: 278.30 g/mol
InChI Key: MJYOKMZSGOKXAL-UHFFFAOYSA-N
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Description

2-Tert-butyl-2-methyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that combines a dioxane ring with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-2-methyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione typically involves the reaction of tert-butyl and methyl-substituted precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the dioxane ring and the incorporation of the furan moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-2-methyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-Tert-butyl-2-methyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-2-methyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-2-methyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione is unique due to its combination of a dioxane ring and a furan moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-tert-butyl-2-methyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-9-6-7-10(18-9)8-11-12(16)19-15(5,14(2,3)4)20-13(11)17/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYOKMZSGOKXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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